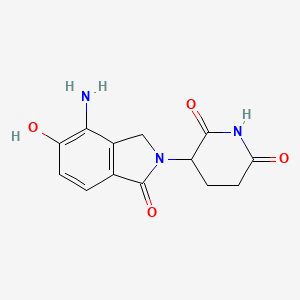

3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione

説明

Hydroxy lenalidomide is a metabolite of the thalidomide analog and anticancer agent lenalidomide.

作用機序

Target of Action

5-Hydroxy-lenalidomide, also known as 2,6-Piperidinedione, 3-(4-amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-, primarily targets the CRL4 CRBN E3 ubiquitin ligase complex . This complex consists of DNA-binding protein 1 (DDB1), cullin 4a (CUL4A), regulator of cullins 1 (ROC1), and cereblon (CRBN), with cereblon being the substrate adapter for the complex and the primary molecular target of the drug .

Mode of Action

5-Hydroxy-lenalidomide acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This leads to the subsequent proteasomal degradation of these transcription factors .

Biochemical Pathways

The action of 5-Hydroxy-lenalidomide affects several biochemical pathways. It leads to the proteasomal degradation of specific disease-related proteins . This degradation is a result of the drug binding to an E3 ubiquitin ligase complex and modulating its substrate specificity . In lymphocytes, these drugs induce rapid and effective degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two zinc finger transcription factors .

Pharmacokinetics

Following oral administration, 5-Hydroxy-lenalidomide is highly absorbed and bioavailable . It is metabolized minimally, and eliminated predominantly via urinary excretion in the unchanged form in humans . On average, 94% of the administered radioactivity was recovered within 10 days, with >88% recovered within 24 h . Urinary excretion was the primary route of elimination (90% of radioactive dose), with minor amounts excreted in feces (4%) .

Result of Action

The action of 5-Hydroxy-lenalidomide results in the death of multiple myeloma cells . This is achieved through the ubiquitination and subsequent proteasomal degradation of two B-cell transcription factors, IKZF1 and IKZF3 . The drug also stimulates part of the immune system to attack the cancer cells .

生化学分析

Biochemical Properties

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione interacts with various enzymes and proteins. It is a ligand of ubiquitin E3 ligase cereblon . This interaction leads to the degradation of the Ikaros transcription factors IKAROS family zinc finger 1 (IKZF1) and IKZF3 .

Cellular Effects

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione has a significant impact on various types of cells and cellular processes. It inhibits the growth of patients’ multiple myeloma cells and MM1S cell . Furthermore, it can inhibit the expression of oxidase-2 (COX-2), but it has no effect on COX-1 .

Molecular Mechanism

The molecular mechanism of action of 3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As mentioned earlier, it acts as a ligand of ubiquitin E3 ligase cereblon, leading to the degradation of the Ikaros transcription factors IKZF1 and IKZF3 .

生物活性

3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione, commonly known as lenalidomide (Revlimid), is an immunomodulatory drug (IMiD) that has gained prominence in the treatment of various hematological malignancies, particularly multiple myeloma and certain types of lymphoma. This compound exhibits a range of biological activities that contribute to its therapeutic efficacy.

The molecular formula of lenalidomide is C13H13N3O3, with a molecular weight of approximately 250.26 g/mol. Its structure is characterized by an isoindole core linked to a piperidine ring, which is crucial for its biological activity.

Lenalidomide's biological activity is primarily attributed to its immunomodulatory effects, which include:

- Stimulation of Immune Response: Lenalidomide enhances the activity of T cells and natural killer (NK) cells, promoting their proliferation and activation. This results in increased cytotoxicity against tumor cells .

- Inhibition of Pro-inflammatory Cytokines: The compound reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 from monocytes, thereby modulating the immune response and potentially reducing tumor growth .

- Antiangiogenic Properties: Lenalidomide inhibits angiogenesis by downregulating vascular endothelial growth factor (VEGF), which is essential for tumor blood supply. This property contributes to its effectiveness in treating cancers .

Clinical Applications

Lenalidomide has been extensively studied for its efficacy in various hematological malignancies:

Multiple Myeloma

Lenalidomide is a cornerstone in the treatment regimen for multiple myeloma. Clinical studies have shown that it significantly improves progression-free survival when used in combination with dexamethasone or bortezomib .

Lymphomas

The compound has also demonstrated efficacy in treating mantle cell lymphoma (MCL) and other non-Hodgkin lymphomas. Research indicates that lenalidomide can induce remission in patients with relapsed or refractory MCL .

Case Studies

Several case studies highlight lenalidomide's effectiveness:

-

Case Study on Multiple Myeloma:

A 65-year-old male patient with relapsed multiple myeloma was treated with lenalidomide and dexamethasone. After six months, the patient achieved a complete response, with significant reductions in monoclonal protein levels. -

Case Study on Mantle Cell Lymphoma:

A 72-year-old female patient diagnosed with MCL underwent treatment with lenalidomide monotherapy after failing previous therapies. The patient achieved partial remission after four months, showcasing lenalidomide's potential in managing resistant cases .

Research Findings

Recent studies have provided insights into the broader biological activities of lenalidomide:

科学的研究の応用

Oncology

Hydroxy lenalidomide has been investigated for its potential in treating various cancers, particularly hematological malignancies such as multiple myeloma and certain types of lymphoma:

- Multiple Myeloma : Clinical trials have shown that hydroxy lenalidomide can be effective as part of combination therapies for patients with relapsed or refractory multiple myeloma. It enhances the efficacy of other agents like dexamethasone.

| Study | Findings |

|---|---|

| NCT02083673 | Hydroxy lenalidomide combined with dexamethasone showed improved response rates in relapsed multiple myeloma patients. |

| NCT02236992 | Evaluated safety and efficacy in combination with bortezomib; results indicated a favorable safety profile. |

Immunomodulation

The compound's ability to modulate immune responses makes it a candidate for treating autoimmune diseases and enhancing vaccine efficacy:

- Autoimmune Diseases : Research indicates that hydroxy lenalidomide may help regulate immune responses in conditions like lupus and rheumatoid arthritis by restoring balance to T-cell populations.

Research on Novel Formulations

Recent studies are exploring novel formulations and delivery methods to enhance the bioavailability and therapeutic index of hydroxy lenalidomide:

- Nanoparticle Encapsulation : Research is ongoing to investigate nanoparticle-based delivery systems that could improve the pharmacokinetics of hydroxy lenalidomide, allowing for targeted delivery to tumor sites while minimizing systemic toxicity.

Case Study 1: Multiple Myeloma Treatment

A clinical trial involving patients with refractory multiple myeloma demonstrated that those treated with hydroxy lenalidomide showed significant improvements in overall survival rates compared to those receiving standard care alone.

Case Study 2: Immune Response Modulation

In a cohort study examining patients with autoimmune disorders, treatment with hydroxy lenalidomide resulted in reduced disease activity scores and improved quality of life metrics.

特性

IUPAC Name |

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5,14H2,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIRLGUOUTXTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1421593-78-3 | |

| Record name | 5-Hydroxy-lenalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY-LENALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB9TF67ZH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of lenalidomide in humans?

A1: The study by Chen et al. [] investigated the metabolism and excretion of lenalidomide in healthy male volunteers. Following a single oral dose of [14C]-lenalidomide, approximately 50% of the radioactive dose was recovered in urine within 24 hours, indicating renal elimination as a significant route of excretion []. The study also revealed that lenalidomide undergoes minimal metabolism, with the majority of the drug excreted unchanged in urine. [] This suggests that lenalidomide primarily undergoes renal excretion with limited metabolic transformation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。